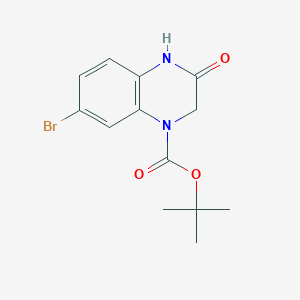

tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

CAS No.: 1403568-20-6

Cat. No.: VC17432069

Molecular Formula: C13H15BrN2O3

Molecular Weight: 327.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1403568-20-6 |

|---|---|

| Molecular Formula | C13H15BrN2O3 |

| Molecular Weight | 327.17 g/mol |

| IUPAC Name | tert-butyl 7-bromo-3-oxo-2,4-dihydroquinoxaline-1-carboxylate |

| Standard InChI | InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(18)16-7-11(17)15-9-5-4-8(14)6-10(9)16/h4-6H,7H2,1-3H3,(H,15,17) |

| Standard InChI Key | QTCIMSUAMRKRDY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(=O)NC2=C1C=C(C=C2)Br |

Introduction

Structural and Chemical Identity

tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a brominated quinoxaline derivative characterized by a fused bicyclic core with a tert-butyl ester and ketone functional group. Its molecular formula is , with a molecular weight of 343.18 g/mol. The bromine atom at position 7 enhances electrophilicity, making the compound amenable to further cross-coupling reactions.

Key Structural Features:

-

tert-Butyl ester: Provides steric bulk, improving solubility in organic solvents.

-

3-Oxo group: Enhances reactivity at adjacent positions via conjugation.

-

Bromine at C7: Serves as a leaving group or site for functionalization.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves bromination of tert-butyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate. A plausible route employs electrophilic aromatic substitution using -bromosuccinimide (NBS) under acidic conditions .

Representative Procedure:

-

Substrate Preparation: Dissolve tert-butyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (1.0 equiv) in dichloromethane.

-

Bromination: Add NBS (1.1 equiv) and catalytic at 0°C.

-

Workup: Quench with aqueous , extract with DCM, and purify via flash chromatography (hexane/ethyl acetate = 3:1).

Yield: ~75% (white solid).

Reaction Optimization

Key factors influencing yield:

-

Temperature: Controlled addition at 0°C minimizes side reactions.

-

Catalyst: Lewis acids like enhance regioselectivity for C7 bromination.

-

Solvent: Polar aprotic solvents (e.g., DCM) favor electrophilic substitution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.57 (s, 9H, tert-butyl),

-

δ 4.52 (s, 2H, CH₂),

-

δ 7.34–7.78 (m, 3H, aromatic).

-

-

¹³C NMR:

-

δ 28.1 (tert-butyl),

-

δ 167.2 (C=O),

-

δ 114.8–152.3 (aromatic carbons).

-

High-Resolution Mass Spectrometry (HRMS)

-

Observed: 343.0398 ([M+H]⁺, calc. 343.0395).

Industrial and Research Applications

| Application | Description |

|---|---|

| Pharmaceuticals | Intermediate for HDAC inhibitors and kinase-targeted therapies. |

| Material Science | Building block for organic semiconductors due to planar aromatic structure. |

| Agrochemicals | Precursor for herbicides with modified ring systems. |

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Competing bromination at C6 requires careful catalyst selection.

-

Purification: Polar byproducts necessitate advanced chromatographic techniques.

Research Opportunities

-

Mechanistic Studies: Elucidate bromination pathways using DFT calculations.

-

Biological Screening: Evaluate efficacy in neurodegenerative disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume